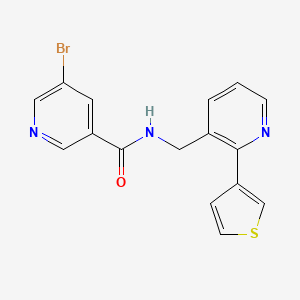

5-溴-N-((2-(噻吩-3-基)吡啶-3-基)甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves nucleophilic substitution reactions, condensation, and sometimes specific modifications to introduce substituents like bromo or thiophenyl groups. For example, the synthesis of nicotinamide nucleosides as isosteric and isoelectronic analogs involves condensation of bromopyridine derivatives with specific reagents, demonstrating a method that could be adapted for synthesizing the target compound (Kabat, Pankiewicz, & Watanabe, 1987). Similarly, cyclisation reactions have been utilized to synthesize complex nicotinamide structures, indicating the versatility of approaches available for compound synthesis (Fernandes et al., 2006).

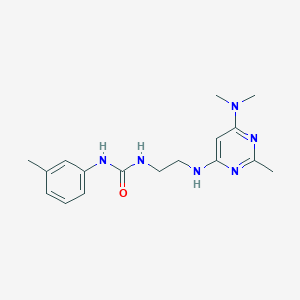

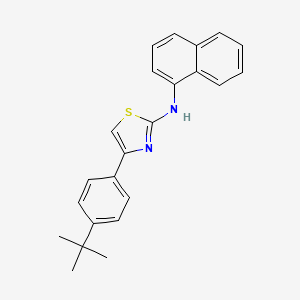

Molecular Structure Analysis

Nicotinamide derivatives often crystallize as planar molecules, with intermolecular hydrogen bonding playing a crucial role in their structural arrangement. The structural analysis of similar compounds shows that these can form almost planar structures, facilitating interactions like hydrogen bonding, which is critical for understanding the molecular structure of the target compound (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, including oxidative processes and interactions with other compounds to form complex structures. For instance, the interaction of nicotinamide with Cu(II) complexes highlights the reactivity of such compounds under different conditions, revealing insights into possible chemical reactions involving the target compound (Papanikolaou et al., 2006).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and the presence of specific functional groups. Studies on similar compounds provide a basis for predicting the physical properties of the target compound, emphasizing the role of molecular structure in determining these characteristics.

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in scientific research. The synthesis and characterization of nicotinamide derivatives reveal their potential as intermediates in the synthesis of more complex molecules, indicating the broad scope of chemical properties associated with these compounds (Qi-fan, 2010).

科学研究应用

化学协调和复合物形成

5-溴-N-((2-(噻吩-3-基)吡啶-3-基)甲基)烟酰胺,作为烟酰胺的衍生物,在配位化学领域可能具有潜在应用。烟酰胺衍生物已知具有两个潜在供体位点,即吡啶环氮和羰基氧,使它们能够在配位化合物中作为一齿配体或双齿桥联配体。这种特性可以导致与金属形成复杂结构,潜在地产生在材料科学和催化中具有多样应用的聚合物结构 (Ahuja, Singh, & Rai, 1975)。

合成和生物活性

讨论中的化合物还可能参与杂环化合物的合成,因为烟酰胺衍生物是合成各种生物活性分子的前体。例如,已合成烟酰胺C-核苷并评估其生物活性,表明烟酰胺衍生物可能被合成用于药物化学应用,包括抗肿瘤、抗微生物和抗原虫活性 (Kabat, Pankiewicz, & Watanabe, 1987)。

抗微生物应用

将烟酰胺进行结构修饰以产生5-溴-N-((2-(噻吩-3-基)吡啶-3-基)甲基)烟酰胺可能对开发新的抗微生物剂具有影响。烟酰胺及其衍生物已被探索其抗微生物性能,其中一些显示出对多种细菌和真菌物种的显著活性。这表明在设计和合成新的抗微生物化合物方面具有潜在应用,以解决抗生素耐药问题的不断增加 (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)。

未来方向

The compound “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” could potentially be explored for various applications, given its complex structure and potential reactivity. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential uses in various fields .

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the reported biological activities of similar compounds, it’s plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially including the inhibition of certain enzymes or receptors, modulation of signal transduction pathways, and alteration of gene expression .

属性

IUPAC Name |

5-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-14-6-13(7-18-9-14)16(21)20-8-11-2-1-4-19-15(11)12-3-5-22-10-12/h1-7,9-10H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJHDVYBNDHYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)